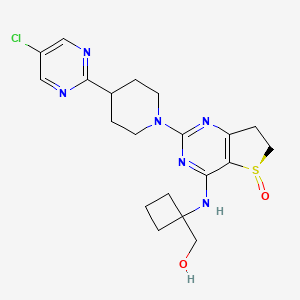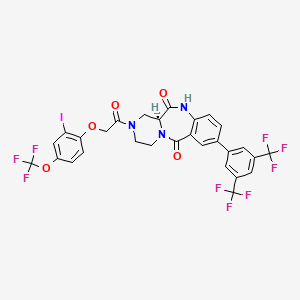![molecular formula C28H35N3O5 B10856280 [(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of DC591053 involves medicinal chemistry efforts to discover small molecule agonists for RXFP4 . The specific synthetic routes and reaction conditions for DC591053 are not widely published, but it is known that the compound was developed through a series of chemical reactions aimed at optimizing its binding affinity and selectivity for RXFP4 .
Chemical Reactions Analysis
DC591053 primarily undergoes binding interactions with RXFP4, mimicking the action of the endogenous ligand insulin-like peptide 5 (INSL5) . The compound demonstrates full agonism at RXFP4 in competitive binding and cAMP accumulation assays . The major products formed from these reactions are the activated RXFP4-Gi protein complexes .
Scientific Research Applications
DC591053 has been extensively studied for its scientific research applications, particularly in the fields of pharmacology and biochemistry. It is used to investigate the ligand recognition mechanism of RXFP4 and to understand the signaling pathways involved in the insulin superfamily . The compound’s ability to selectively activate RXFP4 makes it a valuable tool for studying the physiological functions and potential therapeutic applications of RXFP4 agonists .
Mechanism of Action
DC591053 exerts its effects by selectively binding to RXFP4, mimicking the action of INSL5 . The compound’s B chain adopts a single α-helix that penetrates into the orthosteric pocket of RXFP4, while the A chain interacts with the extracellular surface of the receptor . This unique binding mode allows DC591053 to activate RXFP4 and initiate downstream signaling pathways .
Comparison with Similar Compounds
DC591053 is compared with other small molecule agonists of RXFP4, such as compound 4 . While both compounds activate RXFP4, DC591053 is unique in its selective activation of RXFP4 without affecting RXFP3 . This selectivity makes DC591053 a valuable tool for studying RXFP4-specific signaling mechanisms and potential therapeutic applications .
Similar Compounds::Properties
Molecular Formula |
C28H35N3O5 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C28H35N3O5/c1-4-36-27-17-23-19(15-26(27)34-3)9-10-31(28(32)30-11-13-35-14-12-30)25(23)8-5-20-18-29-24-7-6-21(33-2)16-22(20)24/h6-7,15-18,25,29H,4-5,8-14H2,1-3H3/t25-/m0/s1 |
InChI Key |
LDKWYCXARVLWDX-VWLOTQADSA-N |
Isomeric SMILES |
CCOC1=C(C=C2CCN([C@H](C2=C1)CCC3=CNC4=C3C=C(C=C4)OC)C(=O)N5CCOCC5)OC |
Canonical SMILES |
CCOC1=C(C=C2CCN(C(C2=C1)CCC3=CNC4=C3C=C(C=C4)OC)C(=O)N5CCOCC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


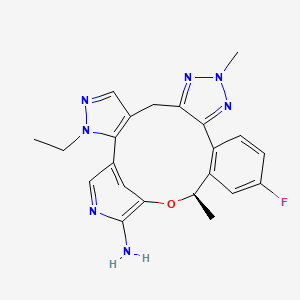
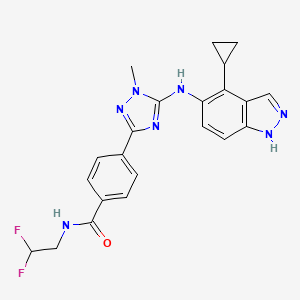
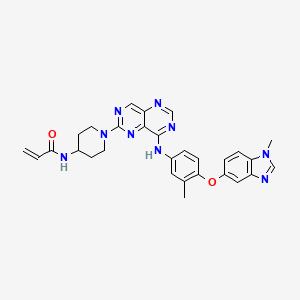
amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)
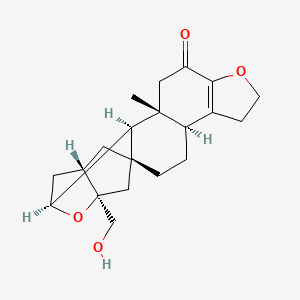
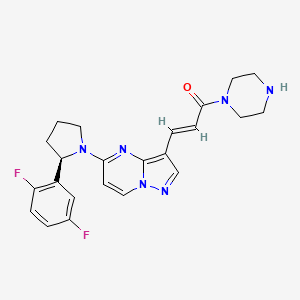

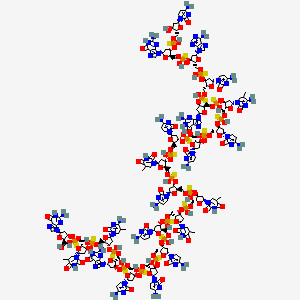
![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
